molecular formula C15H26O3 B1532396 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)- CAS No. 783324-41-4

3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)-

Cat. No.: B1532396
CAS No.: 783324-41-4
M. Wt: 254.36 g/mol
InChI Key: PUZMURDVFSPDCY-UHFFFAOYSA-N
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Description

“3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)-” is a chemical compound with the molecular formula C13H22O and a molecular weight of 194.3132 . It is also known by other names such as α-Ionol, 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-trans-3-buten-2-ol, alpha-lonol, and 4-(2,6,6-Trimethyl-2-cyclohexenyl)-3-buten-2-ol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,11-12,14H,5,9H2,1-4H3/b8-7+ . This structure is available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

This compound has several notable physical and chemical properties. It has an ACD/LogP of 4.31, and it does not violate the Rule of 5 . It has one hydrogen bond acceptor and one hydrogen bond donor . Its index of refraction is 1.524, and it has a molar refractivity of 63.17 cm³ . Its density is 0.941 g/cm³, and it has a flash point of 96.2 °C . Its boiling point is 265 °C at 760 mmHg .

Properties

IUPAC Name

acetic acid;4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O.C2H4O2/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14;1-2(3)4/h6-8,11-12,14H,5,9H2,1-4H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZMURDVFSPDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(C)O)(C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40824045
Record name Acetic acid--4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40824045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783324-41-4
Record name Acetic acid--4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40824045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)-
Reactant of Route 2
3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)-
Reactant of Route 3
3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)-
Reactant of Route 4
3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)-
Reactant of Route 5
3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)-
Reactant of Route 6
3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)-

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